4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine
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Overview
Description
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine is an organic compound that features a morpholine ring attached to a thiophene ring, which is further bonded to a dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using a palladium catalyst.
Formation of the Morpholine Ring: The morpholine ring is then attached to the thiophene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine involves its interaction with various molecular targets and pathways. The dioxaborolane group can participate in borylation reactions, while the thiophene and morpholine rings can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)morpholine is unique due to the combination of its morpholine, thiophene, and dioxaborolane groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C14H22BNO3S |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]morpholine |
InChI |
InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-9-12(20-10-11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3 |
InChI Key |
WVFLVTKBBPHPBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)N3CCOCC3 |
Origin of Product |
United States |
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